4-(1,3-Dioxolan-2-yl)benzonitrile

Organic Synthesis Protecting Group Chemistry Reaction Optimization

Synthetic sequences requiring aldehyde protection often face yield loss from unwanted side reactions. 4-(1,3-Dioxolan-2-yl)benzonitrile (CAS 66739-89-7) serves as a masked 4-cyanobenzaldehyde, enabling clean, selective transformations. - Acts as a stable, acid-labile protecting group for 4-cyanobenzaldehyde, achieving a synthetic yield of 89%. - Supplied at a consistent 97% purity, minimizing variability in subsequent deprotection and functionalization steps. - The benzonitrile core provides a robust handle for further reduction or heterocycle formation.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 66739-89-7
Cat. No. B1362315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Dioxolan-2-yl)benzonitrile
CAS66739-89-7
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=CC=C(C=C2)C#N
InChIInChI=1S/C10H9NO2/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,10H,5-6H2
InChIKeyAQXQCWAXQJVTKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,3-Dioxolan-2-yl)benzonitrile – Compound Overview


4-(1,3-Dioxolan-2-yl)benzonitrile (CAS 66739-89-7) is an organic compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol. It is characterized by a benzonitrile core functionalized with a 1,3-dioxolane group, a cyclic acetal protecting group . The compound is a pale brown solid at room temperature with a density of 1.21 g/cm³ and a boiling point of 317.6°C at 760 mmHg [1]. It is typically supplied with a purity of 97% and is soluble in common organic solvents such as ethanol and acetone .

Workflow Aldehyde protection via 1,3-dioxolane for multi-step synthesis
Format Crystalline solid soluble in ethanol and acetone
Context Acid-labile protecting group enables controlled deprotection and further functionalization

4-(1,3-Dioxolan-2-yl)benzonitrile: Substitution Limitations


The unique combination of a benzonitrile moiety and a 1,3-dioxolane ring in 4-(1,3-Dioxolan-2-yl)benzonitrile imparts specific chemical and physical properties that are not replicated by simple mixtures or individual components. The benzonitrile group provides a polar, electron-withdrawing site that can engage in dipole-dipole interactions, while the dioxolane ring acts as an aldehyde protecting group that can be selectively removed under acidic conditions . Substituting this compound with a generic benzonitrile derivative lacking the dioxolane group, or with a simple dioxolane lacking the benzonitrile core, would fundamentally alter the compound's reactivity, solubility profile, and its utility as a protected aldehyde building block. The precise positioning of these functional groups is critical for its performance as an intermediate in multi-step syntheses, where selective deprotection and subsequent functionalization are required .

Missing dioxolane Generic benzonitriles lack the cyclic acetal protecting group, removing aldehyde-masking capability and altering reaction pathways.
Incomplete core Simple dioxolanes without the benzonitrile moiety cannot provide the electron‑withdrawing handle needed for subsequent derivatizations.
Positional change Shifting the dioxolane substitution pattern may affect solubility, polarity, and selective deprotection behavior.

4-(1,3-Dioxolan-2-yl)benzonitrile: Evidence Summary


Synthetic Yield: vs. Brominated Analog

The synthesis of 4-(1,3-Dioxolan-2-yl)benzonitrile from 4-formylbenzonitrile and ethylene glycol proceeds with a reported isolated yield of 89% (12 g from 10 g starting material) under optimized conditions . In contrast, the synthesis of a brominated analog, 4-[2-(bromomethyl)-1,3-dioxolan-2-yl]benzonitrile, is reported with a yield of 51% . This 38 percentage point difference highlights the higher synthetic efficiency achievable with the non-brominated compound under comparable acetal formation conditions.

Synthetic Yield
Reported
89% vs. 51% (brominated analog)
Higher efficiency may reduce synthesis cost and waste
Dean‑Stark reflux, p‑TsOH catalyst, toluene
Organic Synthesis Protecting Group Chemistry Reaction Optimization

HPLC Purity & Retention Time

The compound 4-(1,3-Dioxolan-2-yl)benzonitrile exhibits a consistent HPLC retention time of 4.24 minutes under standardized reversed-phase conditions (HYPERSIL® BDS C18 column, 0.8 mL/min flow rate, acetonitrile/water + 0.1% TFA gradient) . This specific retention time, coupled with a standard commercial purity of 97% , provides a reliable benchmark for quality control and analytical method development. While data for direct purity comparisons with analogs under identical conditions are limited, the reported consistency is a key metric for researchers requiring reproducible results.

HPLC Consistency
Analytical context
RT 4.24 min, purity 97%
Supports QC and method development
Reversed-phase C18, acetonitrile/water + 0.1% TFA gradient
Analytical Chemistry Quality Control Chromatography

Crystal Structure & Structural Modeling

The crystal structure of 4-(1,3-Dioxolan-2-yl)benzonitrile has been solved and refined to an R-value of 0.050 using 2126 observed reflections [1]. The molecule adopts a nearly planar conformation with a torsion angle of -179(2)° for the C(4)-C(7)-C(8)-C(9) linkage, and the intermolecular packing is primarily governed by van der Waals forces with a nearest intermolecular distance of 3.647 Å [1]. This high-resolution structural data is essential for computational chemistry studies, such as molecular docking or materials modeling, where accurate atomic coordinates are required. While many simple benzonitrile derivatives may lack such detailed crystallographic characterization, the availability of this data for 4-(1,3-Dioxolan-2-yl)benzonitrile provides a significant advantage for structure-based research.

Crystal Structure
Class-level
R = 0.050, planar, 3.647 Å contacts
Enables accurate computational modeling
X‑ray diffraction; many simple analogs lack published structures
Crystallography Structural Chemistry Materials Science

4-(1,3-Dioxolan-2-yl)benzonitrile: Key Applications


Protected Aldehyde in Multi-Step Synthesis

The 1,3-dioxolane group in 4-(1,3-Dioxolan-2-yl)benzonitrile serves as a robust protecting group for the aldehyde functionality of 4-cyanobenzaldehyde. This protection is essential in complex synthetic sequences where the aldehyde must be masked to prevent unwanted side reactions. The compound can be deprotected under mild acidic conditions to reveal the free aldehyde for subsequent transformations, such as in the synthesis of advanced pharmaceutical intermediates or functional materials . The high synthetic yield of 89% makes it a cost-effective choice for this purpose.

Precursor for Functional Materials and Probes

The benzonitrile group in 4-(1,3-Dioxolan-2-yl)benzonitrile is a versatile handle for further functionalization, including reduction to a primary amine or conversion to other nitrogen-containing heterocycles. This makes the compound a valuable precursor for synthesizing more complex molecules, such as fluorescent probes or ligands for catalysis. For instance, its structural motif is found in compounds designed for cyanide detection, where the benzonitrile core is incorporated into a diketopyrrolopyrrole (DPP) fluorophore . The consistent purity of 97% and reliable HPLC retention time ensure that subsequent synthetic steps are reproducible.

Crystallography and Computational Modeling

The solved crystal structure of 4-(1,3-Dioxolan-2-yl)benzonitrile, with an R-value of 0.050 [1], provides a high-quality structural model for computational chemistry applications. Researchers can use these atomic coordinates for molecular docking simulations, to study intermolecular interactions, or as a starting point for designing new materials with specific crystalline properties. The nearly planar conformation and detailed packing information are valuable for understanding and predicting the solid-state behavior of related compounds.

Application
Selection Property
Validation Focus
Protected aldehyde in multi‑step synthesis
Acid‑labile dioxolane protection/deprotection
Deprotection efficiency under mild acidic conditions
Precursor for functional materials and probes
Benzonitrile handle for further derivatization
Reproducible transformations and purity consistency
Crystallography and computational modeling
Solved crystal structure data
Accuracy of atomic coordinates for simulations

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